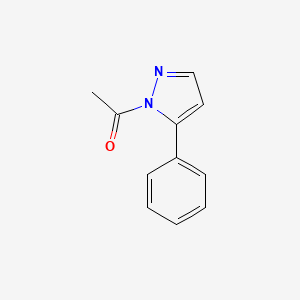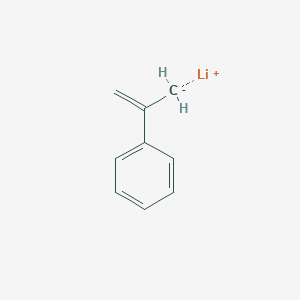
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14Br2O6 It is a derivative of benzene, featuring two bromine atoms and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dibromoterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding affinity. The bromine atoms can undergo substitution reactions, enabling the compound to modify biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks bromine atoms.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
2,5-dibromobenzene-1,4-diol: Similar bromine substitution but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
63596-84-9 |
|---|---|
Fórmula molecular |
C12H12Br2O6 |
Peso molecular |
412.03 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12Br2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2 |
Clave InChI |
ABPZETPCLKFMRE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)C(=O)OCCO)Br)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


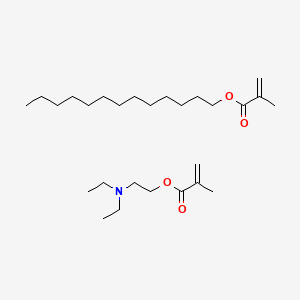
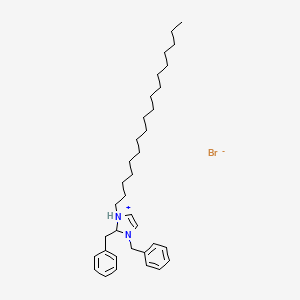
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

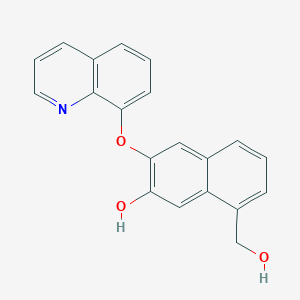


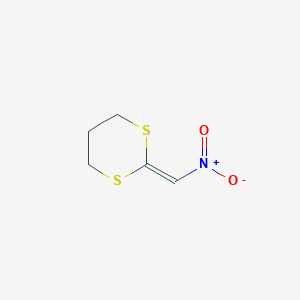
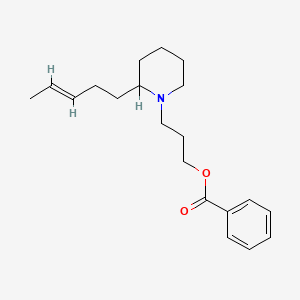
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
